molecular formula C8H12O3 B13943952 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one CAS No. 54972-03-1

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one

Cat. No.: B13943952
CAS No.: 54972-03-1
M. Wt: 156.18 g/mol
InChI Key: QRHAZSGXQJZZRV-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexanone ring, with a methyl group attached to the dioxane ring. The compound’s molecular formula is C8H12O3, and it is known for its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one typically involves the formation of the spirocyclic structure through intramolecular cyclization reactions. One common method involves the use of furan oxidative spirocyclization as a key step . Other important reactions in the synthesis include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .

Industrial Production Methods

Industrial production methods for 6-Methyl-1,4-dioxaspiro[44]nonan-7-one are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

54972-03-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

9-methyl-1,4-dioxaspiro[4.4]nonan-8-one

InChI

InChI=1S/C8H12O3/c1-6-7(9)2-3-8(6)10-4-5-11-8/h6H,2-5H2,1H3

InChI Key

QRHAZSGXQJZZRV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCC12OCCO2

Origin of Product

United States

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